molecular formula C9H6Cl2O4 B050132 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid CAS No. 264272-64-2

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B050132
Key on ui cas rn: 264272-64-2
M. Wt: 249.04 g/mol
InChI Key: HEPDHTNDZDMUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486950B2

Procedure details

To a solution of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid (72 g, 289 mmol) and triethylamine (40 mL) in THF (240 mL) at room temperature was added ethyl chloroformate (40 mL). The reaction mixture was stirred for 20 min at room temperature and filtered. To the filtrate was added (NH4)2CO3 (28 g, 292 mmol) and the mixture was stirred at room temperature for 18 hours. The mixture was diluted with water (300 mL) and extracted with ethyl acetate (3×300 mL). The combined organic extracts were washed with brine (200 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl ether (5:1) to give methyl 4-carbamoyl-2,6-dichlorobenzoate (57 g, yield: 80%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.90 (s, 3H), 7.76 (s, 1H), 7.99 (s, 2H), 8.28 (s, 1H). LCMS (ESI) m/z: 248.0 [M+H+].
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2CO3
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:15])[C:10]=1[C:11]([O:13][CH3:14])=[O:12])[C:5](O)=[O:6].C([N:18](CC)CC)C.ClC(OCC)=O>C1COCC1.O>[C:5]([C:4]1[CH:3]=[C:2]([Cl:1])[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([Cl:15])[CH:8]=1)(=[O:6])[NH2:18]

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1C(=O)OC)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(NH4)2CO3
Quantity
28 g
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum-diethyl ether (5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(N)(=O)C1=CC(=C(C(=O)OC)C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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